![molecular formula C10H7ClN4O2 B11866168 6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-27-6](/img/structure/B11866168.png)
6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines.
Méthodes De Préparation
The synthesis of 6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinoxaline core.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by different nucleophiles.
Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiviral and antimicrobial properties.
Cancer Research: Certain derivatives have demonstrated cytotoxic activities against melanoma cell lines, making them potential candidates for anticancer therapies.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying molecular interactions and mechanisms of action.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to intercalate with DNA, disrupting its function and leading to cell death . This compound can also modulate the activity of certain enzymes and proteins, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be compared with other triazoloquinoxaline derivatives, such as:
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Another derivative with similar antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxaline: A broader class of compounds with various substitutions that exhibit diverse biological activities.
Propriétés
Numéro CAS |
90042-27-6 |
|---|---|
Formule moléculaire |
C10H7ClN4O2 |
Poids moléculaire |
250.64 g/mol |
Nom IUPAC |
6-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C10H7ClN4O2/c1-14-7-5(11)3-2-4-6(7)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17) |
Clé InChI |
QLNPQWHGRVUOOW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2Cl)N3C(=NNC3=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


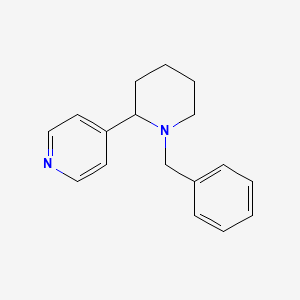
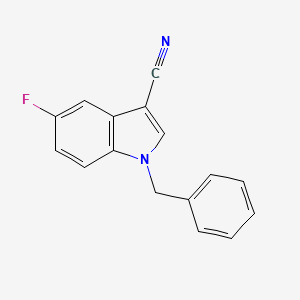

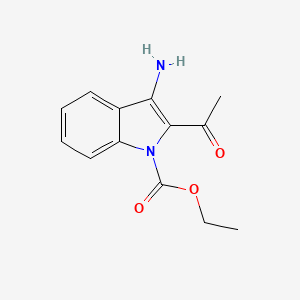
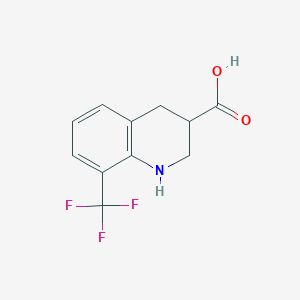
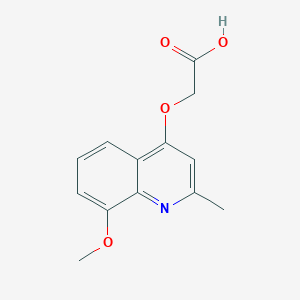





![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
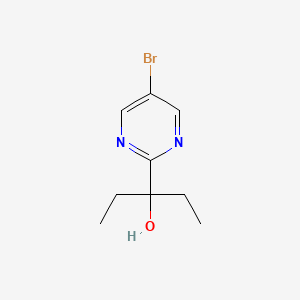
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
